![molecular formula C18H17N3O2 B4535126 N-(4-ethoxyphenyl)-N'-3-quinolinylurea](/img/structure/B4535126.png)
N-(4-ethoxyphenyl)-N'-3-quinolinylurea
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-ethoxyphenyl)-N'-3-quinolinylurea often involves complex reactions, including Friedel–Crafts reactions, cyclization processes, and the use of protective groups for phenolic hydroxy. For instance, Mizuno et al. (2006) detailed efficient syntheses of related metabolites through a simplified synthetic route involving methanesulfonyl as a protective group, showcasing the intricacies of synthesizing quinoline derivatives with high yields (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(4-ethoxyphenyl)-N'-3-quinolinylurea features complex arrangements and bonds. Sakurai et al. (2010) discussed the crystal structure of a related compound, highlighting the intramolecular N—H⋯O hydrogen bond that results in a planar conformation for the biuret unit and an overall propeller-like structure due to the orientation of benzene rings (Sakurai et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving N-(4-ethoxyphenyl)-N'-3-quinolinylurea derivatives can exhibit unique behaviors under specific conditions. Tolkunov et al. (2004) highlighted an anomalous Beckmann reaction in a series of oximes, showing unexpected synthetic pathways and the formation of novel compounds through cyclization and the use of polyphosphoric acid (Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of compounds similar to N-(4-ethoxyphenyl)-N'-3-quinolinylurea, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The research by Wen et al. (2006) provides insights into the crystal packing and planarity of a closely related compound, which is essential for predicting solubility and reactivity (Wen et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming bonds, are vital for comprehensively understanding N-(4-ethoxyphenyl)-N'-3-quinolinylurea and its derivatives. Studies like that of Alagarsamy and Murugesan (2007), which explored the synthesis and evaluation of novel quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties, demonstrate the diverse chemical behavior and potential bioactivity of these compounds (Alagarsamy & Murugesan, 2007).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-quinolin-3-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-16-9-7-14(8-10-16)20-18(22)21-15-11-13-5-3-4-6-17(13)19-12-15/h3-12H,2H2,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHSIPSXFGQOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-quinolin-3-ylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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